molecular formula C6H3ClN2O4 B1423722 5-Chloro-3-nitropyridine-2-carboxylic acid CAS No. 899423-94-0

5-Chloro-3-nitropyridine-2-carboxylic acid

Cat. No. B1423722
M. Wt: 202.55 g/mol
InChI Key: HKPFKOHEDBKQGE-UHFFFAOYSA-N
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Patent
US08093247B2

Procedure details

A suspension of the alkyne from step 1 (1.96 g, 8.2 mmol) in water (20 mL) was heated at 75-80° C. KMnO4 (4.27 g, 27.1 mmol) was added portion wise over 30 min. After complete addition, heating was continued for 45 min. The reaction mixture was then cooled to room temperature and the pH adjusted to 9 by the addition of 1.0 M aqueous NaOH and filtered through filter paper. The filter cake was thoroughly washed with 0.3 M aqueous NaOH. The filtrate was extracted with EtOAc and discarded. The aqueous part was acidified to pH 3-4 with 1 M HCl and saturated with solid NaCl. This solution was extracted with EtOAc (4×30 mL). The combined extract was dried (Na2SO4) and concentrated under reduced pressure to provide the crude acid (500 mg). MS m/z: 200.8 (M−H).
Name
alkyne
Quantity
1.96 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
4.27 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([N+:14]([O-:16])=[O:15])[C:5]([C:8]#CC(C)(O)C)=[N:6][CH:7]=1.[O-:17][Mn](=O)(=O)=O.[K+].[OH-:23].[Na+]>O>[Cl:1][C:2]1[CH:3]=[C:4]([N+:14]([O-:16])=[O:15])[C:5]([C:8]([OH:17])=[O:23])=[N:6][CH:7]=1 |f:1.2,3.4|

Inputs

Step One
Name
alkyne
Quantity
1.96 g
Type
reactant
Smiles
ClC=1C=C(C(=NC1)C#CC(C)(O)C)[N+](=O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
4.27 g
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
77.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After complete addition
TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
through filter paper
WASH
Type
WASH
Details
The filter cake was thoroughly washed with 0.3 M aqueous NaOH
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with EtOAc
EXTRACTION
Type
EXTRACTION
Details
This solution was extracted with EtOAc (4×30 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
ClC=1C=C(C(=NC1)C(=O)O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.